![molecular formula C58H39N3 B14240349 4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine CAS No. 482656-13-3](/img/structure/B14240349.png)
4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in organic synthesis. This particular compound is notable for its unique structural features, which include multiple aromatic rings and nitrogen atoms, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Carbazole Derivatives: The initial step involves the synthesis of carbazole derivatives through cyclization reactions of appropriate precursors.
Coupling Reactions: The carbazole derivatives are then subjected to coupling reactions with biphenyl and naphthalene derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups such as nitro, halogen, or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, catalysts like palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes.
Applications De Recherche Scientifique
4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine has a wide range of scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties and high thermal stability.
Photonics: It is utilized in photonic devices for its ability to emit light upon excitation, making it suitable for use in lasers and other light-emitting applications.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in targeting specific proteins or enzymes.
Material Science: The compound is studied for its potential use in the fabrication of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as proteins or enzymes. The compound’s multiple aromatic rings and nitrogen atoms allow it to form π-π interactions and hydrogen bonds with target molecules, influencing their activity. In organic electronics, its mechanism involves efficient charge transport and light emission through exciton formation and recombination processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine include:
4-(9H-Carbazol-9-yl)aniline: This compound shares the carbazole core but lacks the additional biphenyl and naphthalene groups, making it less complex and with different electronic properties.
4-(9H-Carbazol-9-yl)benzaldehyde:
Tetraphenylpyrazine decorated 1,3-di(9H-carbazol-9-yl)benzene (TPP-mCP): This compound integrates a tetraphenylpyrazine moiety with a carbazole core, offering enhanced performance in OLEDs compared to traditional carbazole derivatives.
The uniqueness of 4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine lies in its complex structure, which provides a combination of high thermal stability, efficient charge transport, and versatile reactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
482656-13-3 |
|---|---|
Formule moléculaire |
C58H39N3 |
Poids moléculaire |
777.9 g/mol |
Nom IUPAC |
N,N-bis[4-(4-carbazol-9-ylphenyl)phenyl]naphthalen-1-amine |
InChI |
InChI=1S/C58H39N3/c1-2-14-49-44(12-1)13-11-23-54(49)59(45-32-24-40(25-33-45)42-28-36-47(37-29-42)60-55-19-7-3-15-50(55)51-16-4-8-20-56(51)60)46-34-26-41(27-35-46)43-30-38-48(39-31-43)61-57-21-9-5-17-52(57)53-18-6-10-22-58(53)61/h1-39H |
Clé InChI |
ZEFLJVPWKGNCRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2N(C3=CC=C(C=C3)C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC=C(C=C8)C9=CC=C(C=C9)N1C2=CC=CC=C2C2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(9H-Fluoren-9-YL)methyl]piperazine](/img/structure/B14240276.png)
![5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole](/img/structure/B14240284.png)

![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
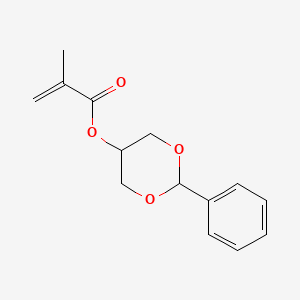
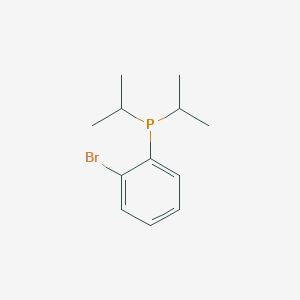
![6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14240330.png)
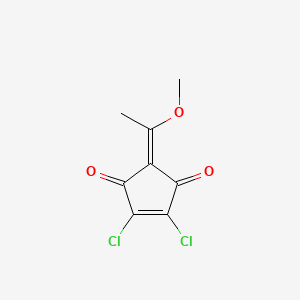
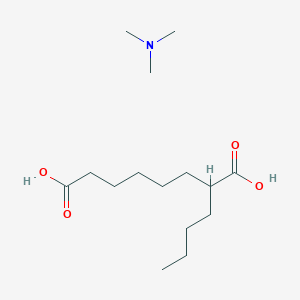
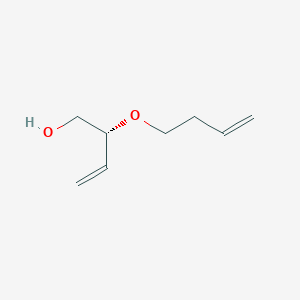
![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)


![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
